molecular formula C15H12N2O2 B057501 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde CAS No. 118001-76-6

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B057501
M. Wt: 252.27 g/mol
InChI Key: DJDDDYGGKVCWQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methodologies, including multicomponent reactions that involve the condensation of imidazo[1,5-a]pyridine carbenes with phthalaldehydes and dimethyl acetylenedicarboxylate (DMAD) to produce novel fused tricyclic derivatives with high fluorescence quantum yields, indicating potential applications as optical sensors (Pan et al., 2011). Another approach involves the one-pot synthesis from benzyl halides or tosylates, 2-aminopyridines, and isocyanides under mild conditions to afford imidazo[1,2-a]pyridines in excellent yields (Adib et al., 2011).

Molecular Structure Analysis

Imidazo[1,2-a]pyridines possess a compact and rigid molecular structure that facilitates interesting photophysical properties, making them suitable for applications in emissive materials and fluorescent probes. The molecular structure is characterized by restricted intramolecular motion due to the fused ring system, contributing to their aggregation-induced emission (AIE) properties and high quantum yields in solid states (Yang et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, including cascade aminomethylation/cycloisomerization reactions catalyzed by copper(II) to form functionalized derivatives. These reactions exhibit excellent yields and functional group tolerance, highlighting the versatility of imidazo[1,2-a]pyridines in organic synthesis (Rassokhina et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting points, and fluorescence, are significantly influenced by their molecular structure. For instance, the presence of substituents on the imidazo[1,2-a]pyridine core can alter these properties, affecting their application in various fields (Renno et al., 2022).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including their reactivity, stability, and interaction with other molecules, are pivotal for their application in chemical biology and materials science. Their stable N-heterocyclic carbene forms, for example, are utilized in the synthesis of complex molecules and in catalysis, demonstrating their broad utility in organic chemistry (Alcarazo et al., 2005).

Scientific Research Applications

Synthesis and Characterization

  • Copper(II)-Mediated Synthesis : Copper(II) catalyzes the synthesis of imidazo[1,2-a]pyridines, demonstrating a practical method to synthesize functionalized imidazo[1,2-a]pyridines, including drug molecules like Alpidem (Rassokhina et al., 2015).
  • Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores are synthesized and investigated for their solvatochromic behavior, making them suitable as cell membrane probes (Renno et al., 2022).
  • Novel Conformers of Derivatives : Synthesis and characterization of new N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold, useful for biochemical studies (Evrard et al., 2022).

Synthesis of Derivatives

  • One-Pot Synthesis of Derivatives : A one-pot synthesis method for imidazo[1,2-a]pyridines has been developed, offering an efficient approach to these compounds (Adib et al., 2011).
  • Anticandidal Activity : Investigation into the anticandidal activities of imidazopyridine derivatives, contributing to medical research (Kaplancıklı et al., 2008).

Multicomponent Reactions and Syntheses

  • Multicomponent Reaction to Produce Fused Tricyclic Compounds : A study on the multicomponent reaction involving imidazo[1,5-a]pyridine carbenes to produce novel fused tricyclic compounds, significant for synthetic chemistry (Pan et al., 2011).
  • Efficient Synthesis of Tetrahydroimidazo[1,2-a]pyridine Derivatives : Development of a synthetic protocol for imidazo[1,2-a]pyridines, integrating multiple chemical reactions (Li et al., 2012).

Novel Synthetic Methods

  • Microwave-Assisted One-Pot Synthesis : A new microwave irradiation protocol for synthesizing pyridoimidazole fused quinolines, showcasing an innovative approach in synthetic chemistry (Pawar et al., 2023).

Biological Activity Studies

  • Study of Antiulcer Agents : Synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents, contributing to pharmaceutical research (Starrett et al., 1989).

properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDDDYGGKVCWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353389
Record name 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

CAS RN

118001-76-6
Record name 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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